![molecular formula C16H15BrClNO2S B4838557 2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4838557.png)
2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide
Descripción general
Descripción
2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBA belongs to the class of thioacetamide derivatives and has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. Several studies have demonstrated that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its anti-viral activity against herpes simplex virus, human immunodeficiency virus, and hepatitis C virus.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide is not fully understood, but several studies have suggested that this compound exerts its anti-tumor and anti-inflammatory effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide in lab experiments is its potential therapeutic applications in various diseases, which makes it an attractive target for drug development. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[(4-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide. One area of research is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that are modulated by this compound. Another area of research is to evaluate the efficacy of this compound in vivo and determine its pharmacokinetic properties. Additionally, this compound could be studied in combination with other drugs to determine its potential synergistic effects. Finally, the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases, could be explored.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c1-21-15-7-6-13(18)8-14(15)19-16(20)10-22-9-11-2-4-12(17)5-3-11/h2-8H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVVSRFMLEGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


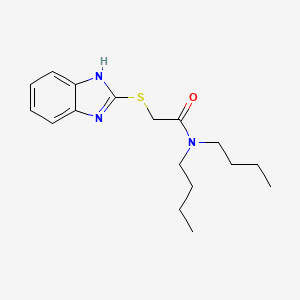
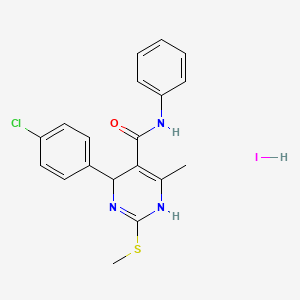
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4838483.png)

![4-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4838506.png)
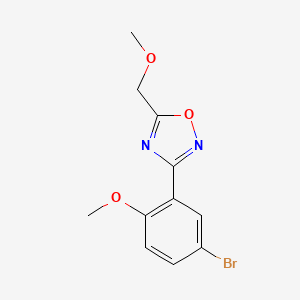
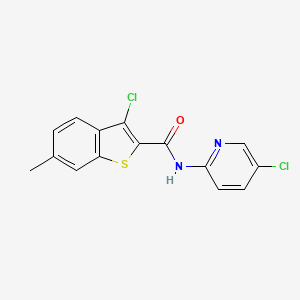

![2-[(4-chlorophenyl)amino]-4-oxo-4-phenyl-2-butenoic acid](/img/structure/B4838531.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4838535.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4838542.png)
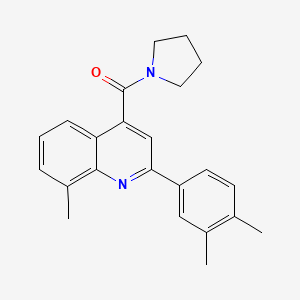

![3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4838572.png)
